Mass Shift Differentiation: M+5 Dual-Labeled Fmoc-Thr(tBu)-OH-13C4,15N Versus M+1 Single-Labeled Fmoc-Thr(tBu)-OH-15N
The ¹³C₄,¹⁵N dual-labeled Fmoc-Thr(tBu)-OH exhibits an M+5 mass shift relative to unlabeled Fmoc-Thr(tBu)-OH, compared to the M+1 shift of the ¹⁵N-only variant . In LC-MS/MS quantification, the M+5 shift ensures the labeled internal standard signal resides entirely outside the natural isotopic envelope of the unlabeled analyte, whereas M+1-labeled internal standards show measurable isotopic overlap (typically 2-5% of the monoisotopic peak intensity for peptides containing 20+ carbon atoms) that introduces systematic bias in low-concentration measurements [1].
| Evidence Dimension | Mass shift from unlabeled parent and MS signal isolation |
|---|---|
| Target Compound Data | M+5 mass shift; 99 atom % ¹³C, 98 atom % ¹⁵N |
| Comparator Or Baseline | Fmoc-Thr(tBu)-OH-¹⁵N: M+1 mass shift; 98 atom % ¹⁵N only |
| Quantified Difference | +4 Da greater mass separation; complete baseline resolution from natural isotope envelope |
| Conditions | Product technical specifications; cross-referenced with established principles of isotope dilution MS for peptides |
Why This Matters
The M+5 mass shift eliminates isotopic crosstalk in SRM/MRM transitions, enabling accurate quantification at sub-nanogram levels without deconvolution algorithms.
- [1] Bronsema KJ, Bischoff R, van de Merbel NC. High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples: The Impact of Enzymatic Digestion and Internal Standard Selection on Method Performance. Anal Chem. 2013;85(20):9528-9535. View Source
